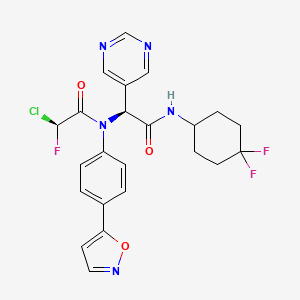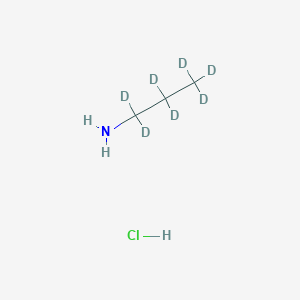
n-Propyl-amine-d7 (Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Propyl-amine-d7 (Hydrochloride) is a deuterium-labeled compound, specifically a deuterated form of propan-1-amine hydrochloride. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-amine-d7 (Hydrochloride) typically involves the deuteration of propan-1-amine. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the amine structure .
Industrial Production Methods: Industrial production of n-Propyl-amine-d7 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the deuterated product. The use of specialized equipment and reactors is common to handle the high pressures and temperatures required for the deuteration process .
Analyse Des Réactions Chimiques
Types of Reactions: n-Propyl-amine-d7 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and various substituted amines .
Applications De Recherche Scientifique
n-Propyl-amine-d7 (Hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the pathways of amine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles.
Mécanisme D'action
The mechanism of action of n-Propyl-amine-d7 (Hydrochloride) is primarily related to its role as a deuterated analog of propan-1-amine. The incorporation of deuterium can influence the compound’s pharmacokinetic and metabolic profiles. Deuterium substitution can lead to a reduction in the rate of metabolic degradation, thereby enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Propan-1-amine hydrochloride: The non-deuterated analog of n-Propyl-amine-d7 (Hydrochloride).
Propyl-d7-amine: Another deuterated amine with similar applications
Uniqueness: n-Propyl-amine-d7 (Hydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracing in metabolic studies and can improve the pharmacokinetic properties of drugs .
Propriétés
Formule moléculaire |
C3H10ClN |
|---|---|
Poids moléculaire |
102.61 g/mol |
Nom IUPAC |
1,1,2,2,3,3,3-heptadeuteriopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2,3D2; |
Clé InChI |
PYNUOAIJIQGACY-DEPOAORMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl |
SMILES canonique |
CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)
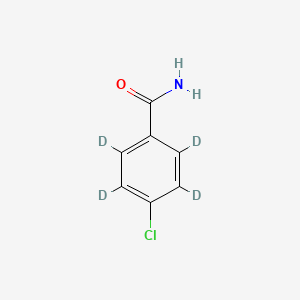
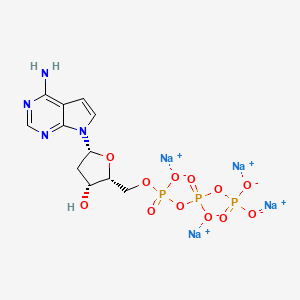
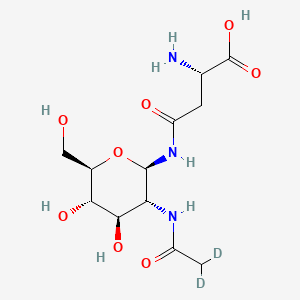

![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
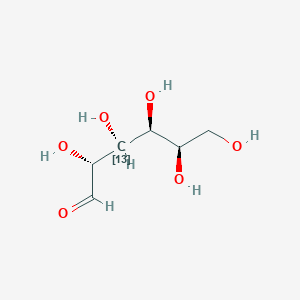
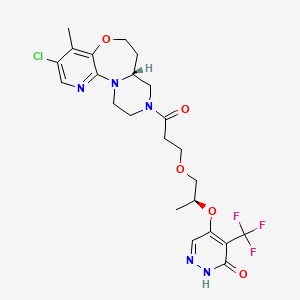
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)
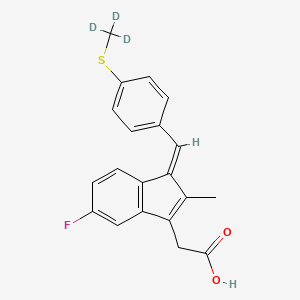
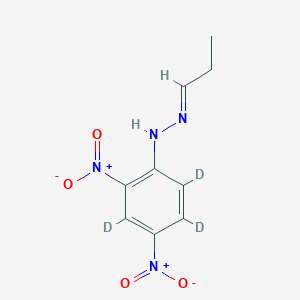
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
